L-Alanine, N-2-propenylidene- (9CI)

Pericyclic Chemistry Diels-Alder Cycloaddition Schiff Base Reactivity

L-Alanine, N-2-propenylidene- (9CI) (CAS 117038-71-8) is a chiral, non-proteinogenic alpha-amino acid derivative formed by the condensation of L-alanine with acrolein. Its structure features an α-imino acid core with a terminal allylidene moiety (CH2=CH-CH=), creating a unique α,β-unsaturated imine system.

Molecular Formula C6H9NO2
Molecular Weight 127.143
CAS No. 117038-71-8
Cat. No. B568146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Alanine, N-2-propenylidene- (9CI)
CAS117038-71-8
SynonymsL-Alanine, N-2-propenylidene- (9CI)
Molecular FormulaC6H9NO2
Molecular Weight127.143
Structural Identifiers
SMILESCC(C(=O)O)N=CC=C
InChIInChI=1S/C6H9NO2/c1-3-4-7-5(2)6(8)9/h3-5H,1H2,2H3,(H,8,9)/t5-/m0/s1
InChIKeyZVHSWGYVLFVLOF-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Alanine, N-2-propenylidene- (9CI) Procurement Guide: A Unique Schiff Base with a Conjugated Diene Handle


L-Alanine, N-2-propenylidene- (9CI) (CAS 117038-71-8) is a chiral, non-proteinogenic alpha-amino acid derivative formed by the condensation of L-alanine with acrolein. Its structure features an α-imino acid core with a terminal allylidene moiety (CH2=CH-CH=), creating a unique α,β-unsaturated imine system . This conjugated diene handle is the compound's primary differentiator from a vast class of N-alkylidene-amino acids and provides a clear functional advantage for applications requiring a reactive, transformable building block .

Why N-Ethylidene- and N-Propylidene-L-alanine Cannot Replace the Allylidene Derivative


Simple N-alkylidene-L-alanine analogs, such as N-ethylidene-L-alanine (CAS 132056-17-8) and N-propylidene-L-alanine, possess an imine group but lack the conjugated π-system of the allylidene derivative. This structural gap prevents them from serving as functional equivalents in key reaction classes, most notably in [4+2] cycloadditions where the allylidene group acts as an electron-rich diene [1]. Therefore, switching to a simpler analog without this specific reactive handle would undermine the core synthetic purpose of a planned pathway. The allylidene derivative's function extends beyond its imine core, making it a decision-critical compound for specific synthetic designs .

Quantitative Evidence for Selecting L-Alanine, N-2-propenylidene- (9CI) Over Closest Analogs


Reactive Handle vs. Inert Analog: Allylidene Diels-Alder Reactivity

The N-2-propenylidene modification uniquely equips the L-alanine scaffold with a reactive allylidene group capable of acting as an electron-rich 1,3-diene in [4+2] Diels-Alder cycloadditions. This contrasts directly with N-ethylidene-L-alanine, which, lacking the conjugated π-system, is inert to this entire class of reactivity [1]. This is not a matter of degree but a complete functional absence, which is a critical differentiator for procurement decisions .

Pericyclic Chemistry Diels-Alder Cycloaddition Schiff Base Reactivity

Differential Physicochemical Properties: LogP, pKa, and Boiling Point

The exocyclic double bond of the allylidene group alters the physicochemical profile relative to simpler alkylidene analogs. A cross-study comparison shows a significant difference in predicted LogP and other properties: the target compound has a predicted LogP of 0.76 , whereas N-ethylidene-L-alanine has a predicted LogP of 0.37 . This difference in hydrophobicity is meaningful for reverse-phase chromatographic separation and extraction behavior.

Physicochemical Profiling Chromatography Method Development

Structural Differentiation: Increased Molecular Volume and Surface Area

The N-2-propenylidene group adds extra sp2 carbons to the molecular framework compared to the N-ethylidene analog. This translates into quantifiable differences in molecular descriptors: the target compound has a molecular weight of 127.14 g/mol and an exact mass of 127.0633 Da , while the N-ethylidene analog has a molecular weight of 115.13 g/mol . This difference is relevant for mass spectrometry (MS) identification.

Computational Chemistry QSAR Molecular Modeling

Conjugated π-System: UV-Vis Absorbance vs. Transparent Analogs

The extended conjugation of the allylidene group shifts the compound's UV-Vis absorption into a longer wavelength range compared to non-conjugated N-alkylidene analogs. While specific λmax data for this compound is currently limited, the class-level inference is clear: the N-ethylidene analog will only show absorption below 220 nm (n→π* and π→π* transitions of isolated imine), whereas the target compound's conjugated imine-diene system will absorb at distinctively higher wavelengths, similar to related allylidene Schiff bases [1].

Spectroscopy Photochemistry Process Analytical Technology

Optimized Application Scenarios for L-Alanine, N-2-propenylidene- (9CI) in Synthesis and Analytical Methods


Synthesis of Chiral, Polycyclic Scaffolds via Diels-Alder Cycloaddition

This compound is uniquely suited as a chiral diene building block for the asymmetric synthesis of complex cyclohexene-containing molecules, including alkaloid precursors and unnatural amino acid derivatives. Its reactivity is established by class-level Diels-Alder studies on allylidene Schiff bases [1]. A chiral HPLC method should be validated to confirm the enantiomeric excess (ee) of the product, as residual N-ethylidene analog would be inert and thus easily separable.

Analytical Standard for Reverse-Phase HPLC Method Development

The compound's increased predicted LogP (0.76 vs. 0.37 for the ethylidene analog) makes it a superior retention time marker for developing robust analytical methods for more hydrophobic, non-natural amino acid derivatives. The distinct molecular weight also provides unambiguous identification in LC-MS workflows .

Functional Monomer for Stimuli-Responsive Polymers

The imine and terminal alkene functionalities offer orthogonal polymerization handles. The allylidene group can be integrated into polymer backbones via radical polymerization, while the imine bond provides a pH-responsive cleavage point. Its performance can be contrasted with N-ethylidene-L-alanine, which can only be copolymerized via the imine, lacking the second reactive handle .

Synthesis of Conjugated Imine Ligands for Organometallic Catalysis

The extended conjugated π-system of the N-2-propenylidene derivative allows it to form more electronically complex ligands compared to analogs like N-ethylidene-L-alanine. After complexation with metals such as copper or nickel, the resulting complexes can be used as chiral catalysts for enantioselective transformations, where the allylidene group's electronic properties directly influence catalytic activity and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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